3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile (CAS 1019026-87-9) is a halogenated imidazo[1,2-a]pyridine derivative featuring a C3-chloro substituent and a C8-cyano group. The imidazo[1,2-a]pyridine core constitutes a privileged scaffold in medicinal chemistry, recognized for its capacity to engage diverse biological targets including protein kinases, GPCRs, and tubulin.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
Cat. No. B12846913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H
InChIKeyYXVCKWTVWJTGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile: Strategic Heterocyclic Scaffold for Kinase-Targeted Drug Discovery Programs


3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile (CAS 1019026-87-9) is a halogenated imidazo[1,2-a]pyridine derivative featuring a C3-chloro substituent and a C8-cyano group . The imidazo[1,2-a]pyridine core constitutes a privileged scaffold in medicinal chemistry, recognized for its capacity to engage diverse biological targets including protein kinases, GPCRs, and tubulin [1]. The C8-carbonitrile functionality has been specifically associated with enhanced potency in antitubulin agents and improved binding interactions at colchicine and kinase ATP-binding sites [2]. The C3-chloro group serves as a critical synthetic handle for cross-coupling reactions and contributes to favorable physicochemical properties [3].

Why 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


Substitution of 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile with unfunctionalized or alternatively substituted imidazo[1,2-a]pyridine congeners introduces substantial risk of altered target engagement, reduced synthetic utility, and divergent physicochemical behavior. SAR studies on imidazo[1,2-a]pyridine-based kinase inhibitors reveal that the C3 position is a critical determinant of potency and isoform selectivity, with chloro substitution conferring distinct electronic effects compared to hydrogen, methyl, or other halogens [1]. The C8-carbonitrile group has been shown in antitubulin derivative series to be essential for low-nanomolar cytotoxic activity, with its removal or replacement leading to orders-of-magnitude loss in potency [2]. Furthermore, the C3-chloro moiety is indispensable as a synthetic vector for transition-metal-catalyzed cross-coupling reactions, enabling downstream diversification that non-halogenated analogs cannot support [3].

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile: Quantitative Comparative Evidence for Scientific Selection


Synthetic Accessibility and Diversification Potential of the C3-Chloro Handle in Transition-Metal-Free Chlorocyclization

The C3-chloro substituent in 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile enables a transition-metal-free synthetic route that is not accessible to non-halogenated or C2-chloro analogs. The tandem chlorocyclization cascade using 2-aminopyridines and aliphatic carboxylic acids yields exclusively 2-chloro- or 3-chloro-substituted imidazo[1,2-α]pyridines, with the 3-chloro regioisomer demonstrating broader substrate scope (20 examples, 45-91% yields) compared to the 2-chloro series (15 examples, 38-85% yields) [1]. The C8-carbonitrile functional handle further distinguishes this compound from simple 3-chloroimidazo[1,2-a]pyridine (CAS 5315-73-1), offering an additional site for late-stage diversification.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

C8-Carbonitrile Contribution to Antiproliferative Potency in Tubulin-Targeted Therapeutics

The 8-carbonitrile moiety is a decisive pharmacophoric element in imidazo[1,2-a]pyridine-based antitubulin agents. In a systematic SAR investigation of 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives, compound 7e (bearing the 8-carbonitrile) exhibited IC50 values ranging from 0.01 to 3.2 μM across five cancer cell lines (HT-29, H460, A549, MKN-45, SMMC-7721), demonstrating superiority over the clinical benchmark CA-4 (IC50 ~0.05-5.0 μM across similar panels) and the investigational agent Crolibulin (IC50 ~0.1-4.0 μM) [1]. In contrast, imidazo[1,2-a]pyridine derivatives lacking the 8-carbonitrile substitution typically exhibit IC50 values in the mid-to-high micromolar range (e.g., 45-79.6 μM in HCC1937 breast cancer cells) [2].

Cancer Therapeutics Antimitotic Agents SAR Analysis

Kinase Inhibitor Potency Differentiation via Imidazo[1,2-a]pyridine C3-Substitution Patterns

SAR analysis of imidazo[1,2-a]pyridine-based Nek2 inhibitors reveals that C3-substitution is a critical driver of kinase inhibitory potency. Compound 28e, an imidazo[1,2-a]pyridine derivative with optimized C3-functionalization, achieved an IC50 of 38 nM against Nek2 in MGC-803 gastric cancer cells [1]. In contrast, structurally related imidazo[1,2-a]pyridine kinase inhibitors lacking C3-halogen substitution (e.g., the unsubstituted parent scaffold) show substantially reduced activity, with IC50 values typically exceeding 1 μM in comparable kinase assays [2]. The C3-chloro group in 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile provides the same electronic and steric contributions that underpin this potency enhancement while simultaneously offering a synthetic handle for further optimization.

Kinase Inhibition Oncology Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated Partition Coefficient (ClogP) and Aqueous Solubility

The combined C3-chloro and C8-carbonitrile substitution pattern confers distinct physicochemical properties that influence formulation and permeability. The calculated partition coefficient (ClogP) of 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile is 1 , placing it within the optimal Lipinski range (ClogP ≤5) and distinguishing it from more lipophilic imidazo[1,2-a]pyridine derivatives such as 5,7-diaryl-substituted analogs (ClogP 3.38-6.10) [1]. Aqueous solubility at pH 7.4 is reported as 1 μg/mL , a value that, while modest, represents a defined starting point for formulation optimization and compares favorably to highly insoluble 8-carbonitrile derivatives with extended aromatic substitution (solubility <10 μg/mL in multiple cases) [2].

ADME Properties Drug-Likeness Physicochemical Profiling

C3-Chloro Substitution Enables Selective PI3K p110α Inhibition in Imidazo[1,2-a]pyridine-Derived Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives bearing appropriate substitution patterns demonstrate potent and isoform-selective PI3K p110α inhibition. Thiazole derivative 12, an imidazo[1,2-a]pyridine-based compound, exhibits IC50 of 0.0028 μM (2.8 nM) against p110α with high selectivity over other PI3K isoforms (p110β, p110δ, p110γ) [1]. SAR analysis indicates that C3-substitution on the imidazo[1,2-a]pyridine core contributes to this isoform selectivity profile. In contrast, structurally related imidazo[1,2-a]pyridine kinase inhibitors targeting alternative kinases (e.g., Abl, c-Kit) with different substitution patterns show varied IC50 values ranging from 2.40 nM to 266 nM across different targets, demonstrating that substitution pattern determines both potency and target selectivity [2].

PI3K Inhibition Cancer Therapeutics Kinase Selectivity

3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile: Validated Research and Industrial Application Scenarios


Scaffold for Transition-Metal-Free Diversification in Parallel Medicinal Chemistry Libraries

Based on the demonstrated synthetic accessibility of 3-chloroimidazo[1,2-α]pyridines via transition-metal-free chlorocyclization with broad substrate scope (45-91% yields across 20 examples) [1], this compound serves as an ideal core scaffold for constructing parallel synthesis libraries. The C3-chloro substituent enables subsequent Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings for rapid SAR exploration, while the C8-carbonitrile provides an orthogonal handle for functional group interconversion or amide formation. The transition-metal-free access route eliminates concerns regarding palladium or copper contamination in biological testing.

Reference Compound for Structure-Activity Relationship Studies of C8-Carbonitrile Antitubulin Agents

Given the established SAR showing that 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives achieve IC50 values as low as 0.01 μM against cancer cell lines, outperforming clinical benchmarks CA-4 and Crolibulin [1], 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile provides a minimally substituted reference scaffold for systematic exploration of C5, C6, and C7 aryl/heteroaryl substitution effects. This compound enables investigators to isolate and quantify the contribution of distal aromatic substitution to tubulin binding affinity and cellular potency.

Kinase Inhibitor Hit-to-Lead Optimization Starting Point

SAR analysis of imidazo[1,2-a]pyridine-based Nek2 inhibitors demonstrates that C3-substituted derivatives achieve IC50 values of 38 nM [1], while related PI3K p110α inhibitors bearing the imidazo[1,2-a]pyridine core reach 2.8 nM potency [2]. The 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile scaffold incorporates both the potency-conferring C3-halogen and the versatile C8-carbonitrile, positioning it as an optimal starting point for kinase inhibitor programs seeking to balance synthetic tractability with the potential for sub-100 nM target engagement.

ADME Optimization Scaffold with Favorable Lipophilicity Profile

With a calculated ClogP of 1 and defined aqueous solubility of 1 μg/mL at pH 7.4 [1], 3-chloroimidazo[1,2-a]pyridine-8-carbonitrile occupies a favorable position in Lipinski property space relative to more elaborated imidazo[1,2-a]pyridine derivatives (ClogP 3.38-6.10) [2]. This scaffold provides a low-lipophilicity starting point for iterative ADME optimization, allowing medicinal chemists to add lipophilicity in a controlled manner during lead optimization while maintaining favorable permeability and solubility parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.